2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the core imidazole ring, followed by the introduction of the 2-chlorophenylmethylsulfanyl and 3,4,5-triethoxybenzoyl groups through nucleophilic substitution and acylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve scalability. The use of automated systems can also enhance the precision of reagent addition and temperature control, leading to more efficient and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce the corresponding alcohol.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Uniqueness
The uniqueness of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-9-7-8-10-18(16)24/h7-10,13-14H,4-6,11-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWNEDSDHSPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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